2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)acetamide
2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1027193
InChI:
InChI=1S/C18H18Cl2N2O4/c19-13-1-5-15(6-2-13)25-11-17(23)21-9-10-22-18(24)12-26-16-7-3-14(20)4-8-16/h1-8H,9-12H2,(H,21,23)(H,22,24)
SMILES:
C1=CC(=CC=C1OCC(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl)Cl
Molecular Formula:
C18H18Cl2N2O4
Molecular Weight:
397.2 g/mol
2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)acetamide
CAS No.:
Cat. No.: VC1027193
Molecular Formula: C18H18Cl2N2O4
Molecular Weight: 397.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18Cl2N2O4 |
|---|---|
| Molecular Weight | 397.2 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]acetamide |
| Standard InChI | InChI=1S/C18H18Cl2N2O4/c19-13-1-5-15(6-2-13)25-11-17(23)21-9-10-22-18(24)12-26-16-7-3-14(20)4-8-16/h1-8H,9-12H2,(H,21,23)(H,22,24) |
| Standard InChI Key | YYBBZOXEUZXLIK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCC(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1OCC(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator